molecular formula C16H21N3O2 B5653838 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide

Cat. No. B5653838
M. Wt: 287.36 g/mol
InChI Key: NSZNDKNUJKFXFQ-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide, also known as IND24, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IND24 is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has been shown to activate the p53 tumor suppressor pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the inhibition of HDAC activity, and the activation of the p53 tumor suppressor pathway. Additionally, 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, inhibit cancer cell proliferation, and induce apoptosis. 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide in lab experiments is its potential therapeutic applications, including its anti-inflammatory, anticancer, and antimicrobial properties. Additionally, 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has been synthesized through various methods, making it readily available for research. One limitation of using 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide in lab experiments is the lack of understanding of its mechanism of action, which may hinder the development of 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide as a therapeutic agent.

Future Directions

There are many future directions for the study of 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide, including the identification of its targets and the development of more efficient synthesis methods. Additionally, further studies are needed to determine the optimal dosage and delivery method for 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide. Further research is also needed to determine the potential side effects of 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide and its potential interactions with other drugs. Overall, the study of 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has the potential to lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has been synthesized through various methods, including a one-pot three-component reaction, a Suzuki-Miyaura cross-coupling reaction, and a tandem aza-Michael addition/retro-Michael reaction. The one-pot three-component reaction involves the reaction of 2,3-dihydro-1H-indene, ethyl 2-bromoacetate, and N-(2-aminoethyl)-2-imidazolidinone in the presence of a catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromoethyl acetate and 2-(2-boronoethyl)-3,4-dihydro-2H-inden-1-one in the presence of a palladium catalyst. The tandem aza-Michael addition/retro-Michael reaction involves the reaction of 2-(2-bromoethyl)-3,4-dihydro-2H-inden-1-one and N-(2-aminoethyl)-2-imidazolidinone in the presence of a base and a catalyst.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anticancer, and antimicrobial properties. 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anticancer agent. Additionally, 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has been shown to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15(17-7-9-19-10-8-18-16(19)21)11-13-6-5-12-3-1-2-4-14(12)13/h1-4,13H,5-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZNDKNUJKFXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NCCN3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide

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